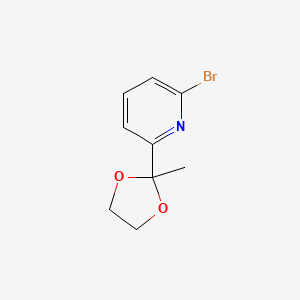

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-9(12-5-6-13-9)7-3-2-4-8(10)11-7/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXWMMNBTGBCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478970 | |

| Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49669-14-9 | |

| Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49669-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the heterocyclic building block, 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine. This compound is a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Its structure incorporates a protected ketone functionality on a brominated pyridine core, allowing for selective subsequent chemical modifications. This document provides a plausible synthetic protocol based on established chemical principles and outlines the key characterization data required for quality control.

Introduction

This compound, with the CAS Number 49669-14-9, is a key intermediate in organic synthesis. The presence of a bromine atom allows for various cross-coupling reactions, while the dioxolane group serves as a protecting group for the acetyl functionality, which can be deprotected under acidic conditions when needed. This bifunctionality makes it a versatile synthon for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.08 g/mol | |

| CAS Number | 49669-14-9 | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | Inferred from related compounds |

Synthesis

The synthesis of this compound is typically achieved through the protection of the ketone group of 2-acetyl-6-bromopyridine as a ketal. This is a standard procedure in organic synthesis to prevent the ketone from undergoing unwanted reactions during subsequent transformations of other parts of the molecule.

Synthetic Scheme

The overall synthetic transformation is depicted below:

An In-depth Technical Guide to 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS: 49669-14-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine, with the CAS number 49669-14-9. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and application in cross-coupling reactions, and explores its relevance in the context of drug discovery, particularly as a scaffold for kinase inhibitors.

Core Compound Properties

This compound is a halogenated pyridine derivative. The presence of the bromo group at the 2-position makes it an excellent substrate for various cross-coupling reactions, while the dioxolane group at the 6-position serves as a protected form of an acetyl group. This dual functionality makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 49669-14-9 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1(OCCO1)C2=NC(=CC=C2)Br | [1] |

| InChI Key | ZRXWMMNBTGBCIL-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted and Representative)

| Spectroscopy | Predicted Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the methyl protons, the ethylene protons of the dioxolane ring, and the protons of the pyridine ring. The pyridine protons will appear as a multiplet in the aromatic region. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the methyl carbon, the dioxolane carbons (both the quaternary carbon and the ethylene carbons), and the carbons of the pyridine ring. The carbon bearing the bromine atom will be significantly shifted. |

| FT-IR | The infrared spectrum will likely exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C-N stretching of the pyridine ring, and C-O stretching of the dioxolane moiety. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Fragmentation may involve the loss of the methyl group, the dioxolane ring, or the bromine atom. |

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound can be conceptualized in a two-step process starting from the commercially available 2,6-dibromopyridine. The first step involves the conversion of one of the bromo groups to an acetyl group, followed by the protection of the acetyl group as a dioxolane.

References

An In-depth Technical Guide on the Spectral Data of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of the compound 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine . Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₀BrNO₂

-

Molecular Weight: 244.09 g/mol

-

CAS Number: 49669-13-8

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analogy to structurally related molecules such as 2-acetyl-6-bromopyridine, 2-bromopyridine, and 2-acetylpyridine.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | t | 1H | H-4 (Pyridine) |

| ~7.5 - 7.6 | d | 1H | H-3 or H-5 (Pyridine) |

| ~7.4 - 7.5 | d | 1H | H-3 or H-5 (Pyridine) |

| ~4.0 - 4.2 | m | 4H | -OCH₂CH₂O- |

| ~1.7 | s | 3H | -CH₃ |

Note: The pyridine protons (H-3, H-4, H-5) will form a complex splitting pattern. The assignments for H-3 and H-5 are interchangeable.

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Pyridine, C-dioxolane) |

| ~142 | C-2 (Pyridine, C-Br) |

| ~139 | C-4 (Pyridine) |

| ~128 | C-3 or C-5 (Pyridine) |

| ~122 | C-3 or C-5 (Pyridine) |

| ~108 | C-dioxolane (quaternary) |

| ~65 | -OCH₂CH₂O- |

| ~25 | -CH₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2990 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1580, 1560, 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1200 - 1000 | Strong | C-O stretch (dioxolane ring) |

| ~1100 - 1000 | Strong | C-N stretch |

| Below 800 | Strong | C-Br stretch |

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 243 / 245 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |

| 228 / 230 | Medium | [M - CH₃]⁺ |

| 184 / 186 | Medium | [M - C₂H₄O]⁺ (Loss of ethylene oxide from dioxolane) |

| 156 / 158 | High | [C₅H₃BrN]⁺ (Loss of the entire dioxolane side chain) |

| 78 | High | [C₅H₄N]⁺ (Pyridine radical cation) |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[1]

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data. Instrument parameters should be optimized for the specific sample and equipment.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

-

Sample Preparation: The sample can be analyzed as a neat liquid or solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place a small amount of the sample on the ATR crystal or prepare a KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine should be clearly identifiable.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of the target compound.

References

An In-depth Technical Guide to 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and applications of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine. This versatile heterocyclic compound serves as a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its key reactions, and explores its role as a synthetic intermediate.

Introduction

This compound is a substituted pyridine derivative characterized by the presence of a bromine atom at the 2-position and a protected acetyl group (as a 2-methyl-1,3-dioxolane) at the 6-position. This unique structural arrangement makes it a valuable intermediate for a variety of chemical transformations. The bromo functionality serves as a handle for cross-coupling and nucleophilic substitution reactions, while the dioxolane group acts as a stable protecting group for the ketone, which can be deprotected under acidic conditions when needed. Its utility is prominent in the construction of complex molecular architectures for drug discovery and materials science.[1]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [PubChem][2] |

| Molecular Weight | 244.09 g/mol | [PubChem][2] |

| CAS Number | 49669-14-9 | [PubChem][2] |

| Appearance | White to almost white powder to crystal | [Chem-Impex][3] |

| Melting Point | 43 - 47 °C | [Chem-Impex][3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Slightly soluble in Chloroform and DMSO | |

| Exact Mass | 242.98949 Da | [PubChem][2] |

| Topological Polar Surface Area | 31.4 Ų | [PubChem][2] |

Spectroscopic Data

While specific spectra with detailed peak assignments are not widely published, vendors confirm the availability of NMR and mass spectrometry data for this compound. The expected spectral features are outlined below based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the dioxolane protons, and the methyl group protons. The pyridine protons will likely appear as a triplet and two doublets in the aromatic region. The dioxolane protons will present as a multiplet, and the methyl group as a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region, with the carbon bearing the bromine atom shifted downfield. The quaternary carbon of the dioxolane and the methyl carbon will also be identifiable.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a molecule containing one bromine atom. Fragmentation patterns would likely involve the loss of the methyl group, cleavage of the dioxolane ring, and loss of the bromine atom.

Reactivity and Synthetic Applications

This compound is a versatile synthon, primarily utilized for its reactivity at the C-Br bond. It readily undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the 2-position, leading to the displacement of the bromide ion. This reaction is commonly employed to introduce nitrogen, oxygen, or sulfur nucleophiles.

A general procedure for the Buchwald-Hartwig amination of a similar bromopyridine is described below, which can be adapted for this compound.

-

Reaction Setup: In an inert atmosphere (e.g., under argon), a Schlenk flask is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, 1.2-10 mol%), and a base (e.g., NaOtBu, 1.2-2.0 equiv.).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.

-

Reaction Conditions: The reaction mixture is heated with stirring (typically between 80-120 °C) and monitored by TLC or LC-MS until completion.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring.[4]

The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyridine with a boronic acid, which can be optimized for this compound.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).

-

Reaction Conditions: The mixture is heated to a temperature between 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The crude product is purified by flash chromatography on silica gel.

Role in Drug Development

This compound is a valuable building block in the synthesis of biologically active molecules.[2] The pyridine scaffold is a common motif in many pharmaceuticals, and the ability to functionalize it at the 2- and 6-positions allows for the creation of diverse chemical libraries for high-throughput screening. The protected ketone at the 6-position can be deprotected and further modified to introduce additional complexity and functionality, which is a key strategy in lead optimization. While specific examples of marketed drugs derived directly from this intermediate are not readily found in public literature, its presence in patent literature suggests its use in the discovery and development of new chemical entities.

Conclusion

This compound is a key synthetic intermediate with well-defined reactivity. Its utility in nucleophilic substitution and cross-coupling reactions makes it a valuable tool for medicinal chemists and researchers in materials science. This guide has summarized its key physical and chemical properties and provided adaptable experimental protocols for its common transformations, underscoring its importance in the synthesis of complex organic molecules. Further research into its applications is likely to uncover new and innovative uses for this versatile compound.

References

Navigating the Physicochemical Landscape of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the heterocyclic building block, 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing robust experimental protocols and established guidelines to enable researchers to determine these critical parameters. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in synthetic chemistry and drug discovery.

Solubility Profile

To address the absence of specific data, this guide presents standardized experimental protocols for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

The following are established methods for quantitatively and qualitatively assessing the solubility of a chemical compound.

1.1.1. Gravimetric Method (Shake-Flask)

This is a highly accurate method for determining equilibrium solubility.[1]

-

Objective: To determine the mass of the compound that dissolves in a given volume of solvent at a specific temperature.

-

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostatted vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Evaporate the solvent from the aliquot under controlled conditions (e.g., rotary evaporator or vacuum oven).

-

Accurately weigh the remaining solid residue.

-

Calculate the solubility in units such as g/L or mg/mL.

-

1.1.2. UV-Visible Spectrophotometry Method

This method is suitable if the compound possesses a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[2]

-

Objective: To determine the concentration of a saturated solution by measuring its light absorbance.

-

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the compound of known concentration in the chosen solvent.[2]

-

Create a series of standard solutions of decreasing concentrations through serial dilution.[2]

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[2]

-

Plot a graph of absorbance versus concentration to generate a linear calibration curve.[2]

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).[2]

-

Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[2]

-

Measure the absorbance of the diluted solution at λmax.[2]

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

1.1.3. Visual Assessment for Rapid Screening

A tiered approach can be used for a rapid, qualitative assessment of solubility.[3]

-

Objective: To quickly determine if a compound is soluble in a given solvent at a specific concentration.

-

Protocol:

-

Weigh a specific amount of the compound (e.g., 10 mg) into a vial.

-

Add a small volume of the solvent (e.g., 0.5 mL) to achieve a high starting concentration (e.g., 20 mg/mL).[3]

-

Agitate the mixture vigorously (e.g., vortexing, sonication).

-

Visually inspect the solution for any undissolved particles. A clear solution indicates solubility at that concentration.[3]

-

If the compound does not dissolve, incrementally add more solvent to decrease the concentration by a factor of 10 and repeat the agitation and observation steps.[3]

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Stability Profile

The stability of this compound is a critical factor for its storage and use in multi-step syntheses. While specific degradation studies are not publicly available, information from suppliers suggests that the compound should be stored under an inert atmosphere ("Argon charged"), which implies potential sensitivity to air and/or moisture.[4] The dioxolane group, an acetal, is known to be sensitive to acidic conditions, which could lead to deprotection.

To rigorously determine the stability profile, a systematic study should be conducted according to established international guidelines.

Recommended Stability Study Protocol (ICH Guidelines)

The International Council for Harmonisation (ICH) provides a framework for stability testing of new drug substances, which can be adapted for chemical intermediates.[5][6]

-

Objective: To evaluate the thermal stability and sensitivity to moisture by subjecting the compound to various storage conditions over a defined period.

-

Protocol:

-

Batch Selection: Use at least one representative batch of the compound for the study.

-

Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Testing Attributes: The testing should monitor for changes in physical and chemical attributes, including:

-

Appearance (color, physical state)

-

Assay (purity)

-

Degradation products (identification and quantification)

-

-

Storage Conditions: The selection of storage conditions is based on the climatic zone. For a global dossier, the following conditions are typically employed:

-

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Intermediate testing is required if a "significant change" occurs during accelerated testing.

2.1.1. Testing Frequency

The frequency of testing should be sufficient to establish the stability profile.[6][7]

-

Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7]

-

Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[6][7]

-

Intermediate: A minimum of four time points, including initial and final time points (e.g., 0, 6, 9, and 12 months), if required.[6]

2.1.2. Definition of "Significant Change"

For an active substance, a "significant change" is defined as a failure to meet its specification.[7] This would necessitate a thorough investigation and could impact the proposed re-test period.

Forced Degradation (Stress Testing)

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than those used for accelerated testing.

-

Conditions to Investigate:

-

Acidic: Treatment with a dilute acid (e.g., HCl) at room and elevated temperatures.

-

Basic: Treatment with a dilute base (e.g., NaOH) at room and elevated temperatures.

-

Oxidative: Treatment with an oxidizing agent (e.g., H₂O₂) at room and elevated temperatures.

-

Photostability: Exposure to light according to ICH Q1B guidelines.[5]

-

Thermal: Exposure to high temperatures.

-

Logical Workflow for a Stability Study

Caption: Logical workflow for a formal stability study.

Summary and Recommendations

While specific, publicly available data for this compound is scarce, this guide provides the necessary framework for researchers to determine its solubility and stability profiles.

-

Solubility: The compound is anticipated to be soluble in common organic solvents. The provided gravimetric, spectrophotometric, and visual assessment protocols offer robust methods for quantifying this property.

-

Stability: The compound may be sensitive to acid, air, and moisture. A comprehensive stability study following ICH guidelines is recommended to establish a proper re-test period and optimal storage conditions. The supplier's recommendation to store under argon should be heeded.[4]

By employing these standardized methodologies, researchers can generate the critical data required for the confident use of this compound in their research and development endeavors.

References

An In-depth Technical Guide on the Reactivity of 2-Bromo-6-acetylpyridine Ketal for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-bromo-6-acetylpyridine ketal, a versatile building block in medicinal chemistry and drug discovery. The strategic protection of the acetyl group as a ketal allows for a wide range of selective transformations at the C-2 position of the pyridine ring, including palladium-catalyzed cross-coupling reactions and metallation-electrophile quenching sequences. This guide offers detailed experimental protocols, quantitative data, and visual workflows to enable researchers to effectively utilize this compound in the synthesis of complex molecular architectures for the development of novel therapeutic agents.

Introduction

2-Bromo-6-acetylpyridine is a valuable heterocyclic intermediate in the pharmaceutical industry, with the pyridine ring being a common motif in bioactive molecules.[1] However, the presence of both a reactive bromo substituent and an electrophilic acetyl group can lead to challenges in achieving selective chemical modifications. Ketal protection of the acetyl group, typically as an ethylene ketal (2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine), provides a robust strategy to temporarily mask the carbonyl functionality. This allows for a diverse array of reactions to be performed on the bromopyridine core without interference from the acetyl group. The ketal is stable under basic and nucleophilic conditions, yet can be readily deprotected under acidic conditions to regenerate the ketone.

Synthesis of 2-Bromo-6-acetylpyridine Ketal

The synthesis of 2-bromo-6-acetylpyridine ketal is a straightforward process involving the acid-catalyzed reaction of 2-bromo-6-acetylpyridine with ethylene glycol.

Experimental Protocol: Ketalization of 2-Bromo-6-acetylpyridine

Reaction:

Procedure: A solution of 2-bromo-6-acetylpyridine (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.08 g/mol | |

| CAS Number | 49669-14-9 |

Reactivity of 2-Bromo-6-acetylpyridine Ketal

The primary reactivity of 2-bromo-6-acetylpyridine ketal is centered around the carbon-bromine bond, which readily participates in a variety of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromopyridine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling the bromopyridine with a boronic acid or ester.[2][3]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 70-95 |

| Vinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | 80-95 |

| Alkylboronic acid | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | 60-85 |

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.) is dissolved in a degassed solvent mixture (e.g., 1,4-dioxane/water). The reaction is heated under an inert atmosphere until completion. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.[2]

The Sonogashira coupling enables the synthesis of acetylenic pyridines by reacting the bromopyridine with a terminal alkyne.[4][5]

Table 3: Representative Conditions for Sonogashira Coupling

| Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 80-95 |

| Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96[6] |

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), copper(I) iodide (0.025 eq.), a base (e.g., diisopropylamine, 7.0 eq.), and the terminal alkyne (1.1 eq.) are added sequentially. The reaction is stirred at room temperature until completion. The mixture is then worked up and purified as described for the Suzuki-Miyaura coupling.[2]

This reaction allows for the formation of C-N bonds, providing access to various 2-amino-6-acetylpyridine derivatives.[7][8][9]

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary/Secondary Amine | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60-98[10] |

| Primary/Secondary Amine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 70-95 |

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., (±)-BINAP, 0.04 eq.), and a strong base (e.g., NaOBuᵗ, 1.4 eq.) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere. After completion, the reaction is cooled, diluted with a suitable solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.[10]

Metallation and Reaction with Electrophiles

The bromine atom can be exchanged with a metal, such as lithium or magnesium, to form an organometallic intermediate that can then react with various electrophiles.

Treatment with a strong organolithium reagent (e.g., n-BuLi) or magnesium metal can generate the corresponding lithiated or Grignard reagent.[11][12]

Table 5: Metallation and Electrophilic Quench

| Reaction | Reagent | Electrophile | Product |

| Lithiation | n-BuLi, THF, -78 °C | Aldehyde/Ketone | 2-(Hydroxyalkyl)-6-acetylpyridine Ketal |

| Grignard Formation | Mg, THF, reflux | CO₂ then H₃O⁺ | 6-Acetylpyridine-2-carboxylic acid Ketal |

Experimental Protocol: Lithiation and Reaction with an Electrophile

To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq.) is added dropwise. After stirring for a short period, the electrophile (e.g., an aldehyde or ketone, 1.2 eq.) is added. The reaction is allowed to warm to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The product is then purified by standard methods.[11]

Deprotection of the Ketal

The final step in many synthetic sequences involving 2-bromo-6-acetylpyridine ketal is the deprotection to unveil the acetyl group. This is typically achieved under acidic conditions.[13]

Experimental Protocol: Ketal Deprotection

Reaction:

Procedure: The ketal-protected pyridine derivative is dissolved in a mixture of acetone and aqueous acid (e.g., 1M HCl). The reaction is stirred at room temperature until TLC analysis indicates complete deprotection. The reaction mixture is then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the deprotected product.

Table 6: Representative Deprotection Conditions

| Acid | Solvent | Temp. (°C) | Time (h) |

| p-TsOH | Acetone/H₂O | RT | 1-2 |

| HCl (aq) | THF | RT | 2-4 |

| Acetic Acid/H₂O | Reflux | 1-3 |

Applications in Drug Discovery

The functionalized 2-acetylpyridine scaffolds synthesized from the ketal intermediate are prevalent in a wide range of biologically active compounds. The ability to introduce diverse substituents at the 2-position allows for the generation of libraries of compounds for screening against various therapeutic targets. These scaffolds are found in molecules with applications as kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The use of intermediates like 2-bromo-6-acetylpyridine ketal is crucial in the efficient and modular synthesis of these complex pharmaceutical agents.[14][][16]

Conclusion

2-Bromo-6-acetylpyridine ketal is a highly valuable and versatile intermediate for the synthesis of complex substituted pyridines. The strategic use of the ketal protecting group enables a broad scope of chemical transformations at the 2-position of the pyridine ring, which would otherwise be complicated by the presence of a reactive acetyl group. This guide has provided a detailed overview of its synthesis, key reactions with quantitative data, and comprehensive experimental protocols. The methodologies and data presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this building block in the creation of novel and potent therapeutic agents.

References

- 1. 2-Bromo-6-Acetylpyridine [chembk.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. scirp.org [scirp.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 13. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 14. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 16. Pharmaceutical Intermediates List [qinmuchem.com]

The Strategic Utility of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine in Synthetic Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine has emerged as a highly versatile and valuable synthetic building block in modern organic chemistry. Its unique structural features, comprising a reactive bromine atom at the 2-position of the pyridine ring and a protected acetyl group at the 6-position, offer a powerful platform for the strategic construction of complex molecular architectures. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on providing practical experimental protocols and quantitative data to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.08 g/mol |

| CAS Number | 49669-14-9 |

| Appearance | Solid |

| Melting Point | 51-55 °C |

Synthesis of the Building Block

The synthesis of this compound is typically achieved through a two-step sequence starting from commercially available 2,6-dibromopyridine. The first step involves a monolithiation followed by acetylation to introduce the acetyl group, and the second step is the protection of the ketone as a dioxolane.

Step 1: Synthesis of 2-Bromo-6-acetylpyridine

This procedure involves the selective reaction of 2,6-dibromopyridine with a strong base followed by quenching with an acetylating agent.

Experimental Protocol:

To a solution of 2,6-dibromopyridine (26.53 g, 112 mmol) in anhydrous CH₂Cl₂ (400 mL) at -78 °C under an inert atmosphere, n-butyllithium (1.6 M in hexanes, 70 mL, 112 mmol) is added dropwise over 1 hour. The reaction mixture is stirred at -78 °C for an additional hour. N,N-dimethylacetamide (10.41 mL, 9.75 g, 112 mmol) is then added slowly, and the temperature is maintained at -78 °C for 30 minutes before being allowed to warm to -50 °C. The reaction is quenched by the addition of water (20 mL) and stirred overnight at room temperature. Water (300 mL) is added, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 100 mL). The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 2-bromo-6-acetylpyridine as a dark brown oil, which can be used in the next step without further purification.[1]

Step 2: Ketalization to this compound

The protection of the acetyl group as a 2-methyl-1,3-dioxolane is a crucial step to prevent its interference in subsequent cross-coupling reactions.

Experimental Protocol:

To a solution of 2-bromo-6-acetylpyridine (from the previous step) in toluene (200 mL), ethylene glycol (4.9 mL, 88 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 0.99 mmol) are added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water for 24 hours. After cooling to room temperature, solid K₂CO₃ (approximately 14 g) is added, and the mixture is stirred for 30 minutes. The solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.[2]

Key Applications in Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring makes this building block an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl and heteroaryl boronic acids or their esters.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-6-(2-methyl,1,3-dioxolan-2-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like K₂CO₃ (2.0 equiv). The flask is evacuated and backfilled with argon or nitrogen (3 times). Degassed solvent, typically a mixture of 1,4-dioxane and water (4:1), is added via syringe. The reaction mixture is then heated to 80-120 °C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[3][4][5]

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide array of substituted aminopyridines, which are prevalent in medicinal chemistry.

General Experimental Protocol for Buchwald-Hartwig Amination:

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong base (e.g., NaOtBu). The aryl bromide, 2-Bromo-6-(2-methyl,1,3-dioxolan-2-yl)pyridine (1.0 equiv), and the desired amine (1.1-1.5 equiv) are added, followed by an anhydrous solvent such as toluene or dioxane. The reaction vessel is sealed and heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography. For volatile amines, the reaction is best performed in a sealed tube to prevent loss of the reagent.[3]

Logical Diagram for Buchwald-Hartwig Amination:

References

Material Safety Data Sheet for "2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and handling procedures for 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine. The information is intended for use by professionals in research, development, and manufacturing involving this compound.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. The presence of the dioxolane group makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds where this moiety can act as a protected acetyl group.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[2] |

| Molecular Weight | 244.09 g/mol | PubChem[2] |

| CAS Number | 49669-14-9 | PubChem[2] |

| Appearance | White to almost white powder/crystal | Chem-Impex[1] |

| Melting Point | 43 - 47 °C | Chem-Impex[1] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly) | ChemicalBook |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |

Safety and Hazard Information

GHS Hazard Classification (Precursor: 2-Acetyl-6-bromopyridine)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/ eye protection/ face protection.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P319 | Get medical help if you feel unwell.[3] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Toxicological Data

Specific quantitative toxicological data such as LD50 (median lethal dose) for this compound is not available. However, for the parent compound, pyridine, the acute oral LD50 in rats is reported as 1580 mg/kg. For brominated flame retardants, which share some structural similarities, QSAR models are often used to predict endocrine-disrupting activity.[4][5] Researchers should handle this compound with the assumption of moderate toxicity.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2,6-dibromopyridine. The first step involves the formation of the precursor 2-acetyl-6-bromopyridine, followed by a ketalization reaction.

Synthesis of 2-Acetyl-6-bromopyridine

This procedure is adapted from a method described for the synthesis of 2-acetyl-6-bromopyridine.[6]

Materials:

-

2,6-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexane

-

Acetaldehyde

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous solvent for reaction work-up (e.g., diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,6-dibromopyridine in anhydrous CH₂Cl₂ in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexane dropwise to the cooled solution while maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Add acetaldehyde dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 2 hours and then warm to room temperature overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-acetyl-6-bromopyridine.

Ketalization to form this compound

This is a standard acid-catalyzed ketalization reaction.

Materials:

-

2-Acetyl-6-bromopyridine

-

Ethylene glycol

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

-

Anhydrous toluene or benzene

-

Dean-Stark apparatus

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-acetyl-6-bromopyridine in anhydrous toluene.

-

Add an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Experimental Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Hazard and Personal Protective Equipment (PPE) Logic

Caption: Relationship between hazards and required personal protective equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Acetyl-6-bromopyridine | C7H6BrNO | CID 11298578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. QSAR classification models for the prediction of endocrine disrupting activity of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QSAR modeling and prediction of the endocrine-disrupting potencies of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

Commercial Suppliers and Technical Guide for 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic utility of the versatile building block, 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS No. 49669-14-9). This compound serves as a critical intermediate in synthetic organic chemistry and is of particular interest to researchers in pharmaceutical development and medicinal chemistry.[1] Its unique structure, featuring a protected ketone on a pyridine ring, allows for selective and strategic functionalization in the synthesis of complex molecules.

Commercial Availability

A variety of chemical suppliers offer this compound, with purities generally suitable for research and development purposes. The table below summarizes key information from several commercial vendors. Please note that availability and specifications are subject to change and should be confirmed with the respective supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Chem-Impex | 49669-14-9 | C₉H₁₀BrNO₂ | 244.09 | ≥ 98% (GC) | Melting Point: 43 - 47 °C |

| ChemScene | 49669-14-9 | C₉H₁₀BrNO₂ | 244.09 | ≥95% | Stored at 4°C |

| AK Scientific, Inc. | 49669-14-9 | C₉H₁₀BrNO₂ | 244.09 | 98% (GC) | Physical Form: Solid |

| Achmem | 49669-14-9 | C₉H₁₀BrNO₂ | 244.08 | Not Specified | Storage: Inert atmosphere, Room Temperature |

| BLDpharm | 49669-14-9 | Not Specified | Not Specified | Not Specified | Offers various analytical data like NMR, HPLC, LC-MS upon inquiry |

| Sunway Pharm Ltd | 49669-14-9 | C₉H₁₀BrNO₂ | 244.09 | Not Specified | |

| Fisher Scientific | 49669-14-9 | Not Specified | Not Specified | Not Specified | Distributor for various manufacturers |

| ChemicalBook | 49669-14-9 | Not Specified | Not Specified | Not Specified | Directory of multiple suppliers |

Synthetic Applications and Experimental Protocols

This compound is a valuable synthon, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The bromo-substituent at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position. The dioxolane moiety serves as a protecting group for a ketone, which can be deprotected under acidic conditions to reveal the carbonyl functionality for further derivatization.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction:

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-aryl-6-(2-methyl-1,3-dioxolan-2-yl)pyridine.

Role in Drug Discovery and Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide range of approved drugs.[4][5] The ability to functionalize the pyridine ring at specific positions is crucial for modulating the pharmacological properties of a molecule. This compound serves as a key starting material in the synthesis of novel bioactive compounds. The workflow below illustrates the logical progression from this building block to a potential drug candidate.

References

The Versatile Synthon: A Technical Guide to the Applications of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine is a highly versatile heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, namely the reactive bromine atom at the 2-position of the pyridine ring and the protected acetyl group in the form of a dioxolane, make it an invaluable intermediate for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its use in the synthesis of pharmaceutical and agrochemical compounds. Detailed experimental protocols, quantitative data, and visual representations of key transformations are presented to facilitate its use in the laboratory.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its ability to undergo a variety of cross-coupling reactions at the C-Br bond. This allows for the introduction of diverse functionalities, leading to the construction of complex molecular architectures. The dioxolane group serves as a protecting group for a methyl ketone functionality, which can be deprotected under acidic conditions to reveal the ketone for further elaboration. This dual reactivity makes it a strategic component in multi-step synthetic sequences.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely employed to synthesize biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-2 mol%) and a ligand like PPh₃ (2-4 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, toluene/H₂O 4:1, or DME/H₂O 4:1), is added via syringe. The reaction mixture is then heated to 80-110 °C and stirred for 4-24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 16 | 80-90 |

| 3 | Thiophen-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8 | 75-85 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines and other N-aryl compounds. This reaction is particularly valuable in drug discovery for the introduction of amine functionalities.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.). A dry, degassed solvent such as toluene or 1,4-dioxane is added. The tube is sealed and the reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-substituted aminopyridine. For volatile amines, the reaction is best performed in a sealed tube to prevent their evaporation.[1]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (2) | Toluene | 100 | 18 | 70-85 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 65-80 |

| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | SPhos (2) | NaOtBu (2) | Toluene | 100 | 16 | 75-90 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important precursors for various pharmaceuticals and organic materials.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as DMF or a mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. The reaction mixture is degassed and stirred under an inert atmosphere at room temperature to 60 °C for 2-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Data Presentation: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 80-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Dipea | DMF | 50 | 4 | 75-90 |

| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 40 | 8 | 70-85 |

Copper-Catalyzed Amination

In addition to palladium-catalyzed reactions, copper-catalyzed amination provides an alternative and often more economical method for the synthesis of N-substituted pyridines.

Experimental Protocol: Copper-Catalyzed Amination of 2,6-Dibromopyridine (leading to a similar scaffold)

Deprotection and Further Transformations

The dioxolane group in the products of the aforementioned coupling reactions can be readily removed to unmask the acetyl group. This is typically achieved by treatment with an aqueous acid, such as hydrochloric acid, in a solvent like acetone or THF at room temperature. The resulting 2-substituted-6-acetylpyridine is a valuable intermediate for a wide range of further chemical transformations, including but not limited to:

-

Aldol condensations to form α,β-unsaturated ketones.

-

Reductions to form the corresponding alcohol.

-

Oxidations to form the corresponding carboxylic acid.

-

Formation of imines and other N-containing derivatives.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive bromine atom at the 2-position and a protected acetyl group at the 6-position, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The dioxolane moiety serves as a stable protecting group for the ketone, which can be readily deprotected under acidic conditions post-coupling. This allows for the strategic introduction of a key functional group in the final steps of a synthetic route. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and its derivatives often exhibit a wide range of biological activities.[2][3]

These application notes provide detailed protocols for three major classes of cross-coupling reactions utilizing this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Key Advantages of this compound

-

Versatile Synthetic Handle: The bromo substituent is readily displaced in various cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

Protected Ketone Functionality: The 2-methyl-1,3-dioxolane group provides robust protection of the acetyl group, preventing unwanted side reactions and allowing for late-stage deprotection.

-

Enhanced Solubility: The presence of the dioxolane group can improve the solubility of intermediates in organic solvents.[1]

-

Access to Novel Chemical Space: This building block provides a pathway to novel 2,6-disubstituted pyridine derivatives, which are valuable scaffolds in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-90 |

| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 75-85 |

| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 80 | 70-80 |

Yields are estimated based on typical Suzuki-Miyaura coupling reactions of other bromopyridines and may vary.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is instrumental for synthesizing aryl amines from aryl halides. Using this compound, a diverse array of primary and secondary amines can be coupled to the pyridine ring.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 90 | 75-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | 1,4-Dioxane | 110 | 70-85 |

| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | Toluene | 100 | 70-80 |

Yields are estimated based on typical Buchwald-Hartwig amination reactions of other bromopyridines and may vary.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, 2-4 mol%)

-

Strong base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or sealed reaction vessel

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

-

Reagent Addition: Add this compound and the amine to the Schlenk tube, followed by the anhydrous solvent.

-

Reaction: Seal the tube and heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The residue is then purified by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. It is an efficient method for synthesizing substituted alkynes.

Data Presentation: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | 85-95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 60 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 50 | 90-98 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | THF | RT | 75-85 |

Yields are estimated based on typical Sonogashira coupling reactions of other bromopyridines and may vary.[12][13]

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a degassed solution of this compound in the chosen solvent, add the palladium catalyst and copper(I) iodide.

-

Reagent Addition: Add the amine base followed by the terminal alkyne via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. The reaction is often rapid and can be monitored by TLC.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Sonogashira Coupling Relationship Diagram

Caption: Key components in a Sonogashira cross-coupling reaction.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of complex pyridine derivatives. The protocols outlined above for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. researchgate.net [researchgate.net]